molecular formula C9H13N B1266651 4-Butylpyridine CAS No. 5335-75-1

4-Butylpyridine

Cat. No. B1266651
CAS RN: 5335-75-1
M. Wt: 135.21 g/mol
InChI Key: LWMDPZVQAMQFOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives, including those substituted with various alkyl groups, often involves complex reactions that introduce functional groups at specific positions on the pyridine ring. A notable method involves the coupling reactions facilitated by metal catalysis, providing a pathway to introduce substituents like the tert-butyl group into the pyridine ring, thereby offering a perspective on synthesizing 4-butylpyridine analogs (Buonomo, Everson, & Weix, 2013).

Molecular Structure Analysis

The molecular structure of pyridine derivatives, including those with alkyl substitutions, reveals insights into their electronic configuration, bonding, and spatial arrangement. Structural studies, such as X-ray crystallography, provide detailed information on the arrangement of atoms, the geometry around the nitrogen atom in the pyridine ring, and the impact of substitutions on the molecular conformation and stability. For example, the synthesis and structural characterization of complexes containing pyridine rings substituted with bulky groups show how these modifications influence molecular packing, electronic properties, and interactions with other molecules (Constable et al., 2012).

Chemical Reactions and Properties

Pyridine derivatives, including 4-butylpyridine, participate in a variety of chemical reactions, serving as ligands in coordination compounds, bases in organic synthesis, and reactants in coupling reactions. Their chemical properties, such as nucleophilicity and basicity, are influenced by the substituents attached to the pyridine ring. The presence of an alkyl group can modulate the electronic properties of the pyridine ring, affecting its reactivity and interaction with other chemical species (Stamos, Sheng, Chen, & Kishi, 1997).

Scientific Research Applications

Application 1: Perovskite Solar Cells

  • Scientific Field : Solar Energy, Material Science .
  • Methods of Application : Halogen bonds provided by 1,4-diiodotetrafluorobenzene (1,4-DITFB) are employed to bond with TBP, simultaneously preventing perovskite decomposition and eliminating de-doping effect of oxidized spiro-OMeTAD .
  • Results or Outcomes : With the incorporation of halogen bonds, perovskite film can maintain initial morphology, crystal structure, and light absorbance; meanwhile, the spiro-OMeTAD film shows a relatively stable conductivity with good charge transport property. A champion power conversion efficiency of 23.03% is obtained since perovskite is no longer damaged by TBP during device preparation .

Application 2: Hole Transport Material for Perovskite Solar Cells

  • Scientific Field : Solar Energy, Material Science .
  • Summary of the Application : 4-tertbutylpyridine (tBP) is doped into CuPc-OBu to prepare the film and then removed by annealing. Such a tBP-assisted strategy resulted in the best efficiency of the PSCs with lead trihalide perovskite .
  • Methods of Application : To generate high quality HTM film, 4-tertbutylpyridine (tBP) was doped into CuPc-OBu to prepare the film and then removed by annealing .
  • Results or Outcomes : Such a tBP-assisted strategy resulted in the best efficiency of the PSCs with lead trihalide perovskite up to 19.0% (small-area of 0.1 cm2) and 10.1% (the active area of 8.0 cm2 for the module device) .

Application 3: Dopant-Free Hole Transport Layer for Efficient Pb- and Sn-Based Perovskite Solar Cells

  • Scientific Field : Solar Energy, Material Science .
  • Summary of the Application : A mass producible and soluble copper phthalocyanine decorated with butoxy donor groups (CuPc-OBu) was designed as Hole Transport Material (HTM) and prepared by a facile two-step synthetic route .
  • Methods of Application : To generate high quality HTM film, 4-tertbutylpyridine (tBP) was doped into CuPc-OBu to prepare the film and then removed by annealing .
  • Results or Outcomes : Such a tBP-assisted strategy resulted in the best efficiency of the PSCs with lead trihalide perovskite up to 19.0% (small-area of 0.1 cm2) and 10.1% (the active area of 8.0 cm2 for the module device) .

Application 4: Enhancing the Environmental and Thermal Stability of Perovskite Solar Cells

  • Scientific Field : Solar Energy, Material Science .
  • Summary of the Application : 4-tert-butylpyridine (TBP) is an indispensable additive for the hole transport layer in highly efficient perovskite solar cells (PSCs), while it can induce corrosion decomposition of perovskites and de-doping effect of spiro-OMeTAD, which present huge challenge for the stability of PSCs .
  • Methods of Application : Halogen bonds provided by 1,4-diiodotetrafluorobenzene (1,4-DITFB) are employed to bond with TBP, simultaneously preventing perovskite decomposition and eliminating de-doping effect of oxidized spiro-OMeTAD .
  • Results or Outcomes : With the incorporation of halogen bonds, perovskite film can maintain initial morphology, crystal structure, and light absorbance; meanwhile, the spiro-OMeTAD film shows a relatively stable conductivity with good charge transport property .

Application 5: Dopant-Free Hole Transport Layer for Efficient Pb- and Sn-Based Perovskite Solar Cells

  • Scientific Field : Solar Energy, Material Science .
  • Summary of the Application : A mass producible and soluble copper phthalocyanine decorated with butoxy donor groups (CuPc-OBu) was designed as Hole Transport Material (HTM) and prepared by a facile two-step synthetic route .
  • Methods of Application : To generate high quality HTM film, 4-tertbutylpyridine (tBP) was doped into CuPc-OBu to prepare the film and then removed by annealing .
  • Results or Outcomes : Such a tBP-assisted strategy resulted in the best efficiency of the PSCs with lead trihalide perovskite up to 19.0% (small-area of 0.1 cm2) and 10.1% (the active area of 8.0 cm2 for the module device) .

Application 6: Enhancing the Environmental and Thermal Stability of Perovskite Solar Cells

  • Scientific Field : Solar Energy, Material Science .
  • Summary of the Application : 4-tert-butylpyridine (TBP) is an indispensable additive for the hole transport layer in highly efficient perovskite solar cells (PSCs), while it can induce corrosion decomposition of perovskites and de-doping effect of spiro-OMeTAD, which present huge challenge for the stability of PSCs .
  • Methods of Application : Halogen bonds provided by 1,4-diiodotetrafluorobenzene (1,4-DITFB) are employed to bond with TBP, simultaneously preventing perovskite decomposition and eliminating de-doping effect of oxidized spiro-OMeTAD .
  • Results or Outcomes : With the incorporation of halogen bonds, perovskite film can maintain initial morphology, crystal structure, and light absorbance; meanwhile, the spiro-OMeTAD film shows a relatively stable conductivity with good charge transport property .

Safety And Hazards

Safety measures for handling 4-tert-Butylpyridine include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

Future research directions include the development of stable organic HTM thin films for solar cell applications . The use of TBA salts has been suggested as a promising strategy for enhancing the environmental and thermal stability of perovskite solar cells .

properties

IUPAC Name

4-butylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-2-3-4-9-5-7-10-8-6-9/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMDPZVQAMQFOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201511
Record name 4-Butylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butylpyridine

CAS RN

5335-75-1
Record name 4-Butylpyridine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Butylpyridine
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Butylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BUTYLPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84YCH4G36W
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Synthesis routes and methods

Procedure details

4-Butylpyridine was prepared by adding potassium-t-butoxide (0.68 g, 6 mmol) to propylphosphonium bromide (Aldrich) (2.4 g, 6.0 mmol) in THF (10 mL), at 0° C. and stirring at room temperature for 1 hour. Pyridine-4-carbaldehyde (428 mg, 4 mmol) was added and the reaction mixture stirred for 2 h. The reaction mixture was then poured into water and extracted with ethyl acetate. The product obtained after removing the solvent was taken as such in methanol (30 mL) to which palladium on carbon (10%, 300 mg) was added and hydrogenated at 1 atm pressure over night. Removal of solvent and purification on column chromatography using ethyl acetate resulted in pure product 4-butylpyridine (500 mg, 92%):
Quantity
0.68 g
Type
reactant
Reaction Step One
Name
propylphosphonium bromide
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
428 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
128
Citations
AM Ervin, SI Shupack, DM Byler - Spectroscopy letters, 1984 - Taylor & Francis
… The last pair of bands in the Raman spectra of the CH3and CD3-(4-~-butylpyridine)cobaloxime complexes (Fig. 2) which exhibit an isotopic shift appear at 506 and 478 cm , respectively…
Number of citations: 19 www.tandfonline.com
SJ Nørager, M Lazell, P O'Brien - MRS Online Proceedings Library …, 1999 - cambridge.org
In this communication we report the preliminary results of in-situ functionalisation, of Q-CdSe and Q-GaAs using thiols, (HSC12H25), dithiols, (HSC9H18SH), pyridine derivatives (4-…
Number of citations: 3 www.cambridge.org
K Akiba, Y Iseki, M Wada - Bulletin of the Chemical Society of Japan, 1984 - journal.csj.jp
… The crude product, which contained 20–40% of 4-butylpyridine due to air-oxidation, was ob… 4Butylpyridine was obtained in 68% yield (8a: 8'a=976:04, by GLC analysis). Overall yields …
Number of citations: 82 www.journal.csj.jp
MK Kim, AE Martell - Journal of the American Chemical Society, 1969 - ACS Publications
Conclusion (1) Cu (t-Buoac) o forms well-defined 1: 1 pyridine adducts in cyclohexane over the range of concentrations studied.(2) The spectrophotometric technique employed is …
Number of citations: 58 pubs.acs.org
MH Ghatee, Z Fotouhabadi, AR Zolghadr… - Fluid Phase …, 2015 - Elsevier
… 4-butylpyridine is not distributed uniformly in the bulk solution, but accumulated symmetrically near the slab surfaces and extend closely to the surface. The distribution of 4-butylpyridine …
Number of citations: 1 www.sciencedirect.com
HJ Schulz, J Liebscher - Journal für Praktische Chemie …, 1993 - Wiley Online Library
… While 1 (R'= methyl) reacts violently, 4-butylpyridine 1 (R1= propyl) resists an aminoalkenylation completely. Depending on the substituent R'the products 3 form mono (n= 1, R1= phenyl…
Number of citations: 1 onlinelibrary.wiley.com
DA Lightner, R Nicoletti, GB Quistad… - Organic Mass …, 1970 - Wiley Online Library
… 7 to 9 that the [M - 171 and [M - 161 ion intensities are weak (% C) in the mass spectra of 2-, 3- and 4-butylpyridine N-oxides (VII, … 4-butylpyridine, bp 92 to 93/20 torr; yield 15 g (88%). …
Number of citations: 26 onlinelibrary.wiley.com
K Akiba, Y Iseki, M Wada - Tetrahedron Letters, 1982 - Elsevier
… The following procedure for the synthesis of 4-butylpyridine ( &a ) is representative. In a 250 ml flask, were placed CuI ( 3.36 g, 17.6 mmol ) and dry THF ( 60 ml ). BuMgBr prepared from …
Number of citations: 103 www.sciencedirect.com
NS Prostakov, T Kholdarova, VG Pleshakov… - Chemistry of …, 1973 - Springer
… 5,-MethyI-2-(fi-hydroxyethyi)-4-butylpyridine (XIID. A mixture of 4.8 g (0.03 mole) of 2,5-dinaethyl4-butylpyridine (IX) and 3 nal of 27% formalin was heated in an autoclave at 160-170 ~ …
Number of citations: 1 link.springer.com
FM Hershenson, L Bauer - The Journal of Organic Chemistry, 1969 - ACS Publications
… For example, it remained to be determined if a bulky y substituent on the pyridine ring, such as in 4-¿-butylpyridine 1-oxide, would inhibit or prevent the entry of a ¿-butylmercapto group …
Number of citations: 31 pubs.acs.org

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